B1580106 GLYCINE-N-FMOC (13C2,2,2-D2,15N)

GLYCINE-N-FMOC (13C2,2,2-D2,15N)

Cat. No.: B1580106
M. Wt: 302.30
Attention: For research use only. Not for human or veterinary use.
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Description

GLYCINE-N-FMOC (13C2,2,2-D2,15N) is a stable isotope-labeled derivative of glycine, featuring a 9-fluorenylmethyloxycarbonyl (FMOC) protecting group on the amino nitrogen. Its isotopic enrichment includes:

  • 13C2: Two carbon-13 atoms.
  • 2,2-D2: Deuterium substitution at two hydrogen positions.
  • 15N: Nitrogen-15 at the amino group.

This compound is primarily used in peptide synthesis (e.g., solid-phase peptide synthesis) and mass spectrometry (MS)-based metabolomic or proteomic studies, where isotopic labeling enables precise tracking of metabolic fluxes or quantification of biomolecules . Its molecular formula is (FMOC-NH)CH2COOH, with a molecular weight of 299.29 .

Properties

Molecular Weight

302.30

Purity

98%

Origin of Product

United States

Comparison with Similar Compounds

GLYCINE-N-FMOC (15N, 98%)

  • Key Differences: Lacks 13C and D2 labels. Limited to tracking nitrogen pathways only. Lower molecular weight (299.29 vs. 299.29 with additional isotopes), but isotopic signatures are less distinct in MS analysis.
  • Applications : Suitable for studies focusing solely on nitrogen metabolism. Less versatile than multi-labeled analogs .

GLYCINE-N-FMOC (13C2, 99%, 15N, 99%)

  • Key Differences: Missing D2 substitution.
  • Applications : Ideal for dual carbon-nitrogen flux studies but may require additional internal standards for hydrogen-related analyses .

Glycine-13C2,15N (Unprotected)

  • Key Differences: No FMOC group; free amino and carboxyl groups. Used in direct metabolic labeling rather than peptide synthesis. Lower molecular weight (78.05 vs. 299.29) and distinct chemical reactivity.
  • Applications : Fundamental metabolic studies, isotopic dilution assays, or protein labeling .

N-Acetyl Glyphosate-13C2,15N

  • Key Differences: Structurally unrelated (glyphosate derivative vs. glycine derivative). Highlights the broader trend of multi-isotope labeling for tracer specificity in diverse fields .

GLYCINE-N-T-BOC (13C2, 97-99%; 15N, 97-99%)

  • Key Differences: Uses tert-butoxycarbonyl (T-BOC) instead of FMOC for amino protection. T-BOC requires acidic deprotection (e.g., trifluoroacetic acid), whereas FMOC uses base (piperidine), affecting synthetic workflows. Similar isotopic utility but distinct chemical stability and handling .

Research Findings and Data

Analytical Performance

  • Mass Spectrometry :
    • The combination of 13C2 , D2 , and 15N provides a unique mass shift (e.g., +2 Da for 13C, +2 Da for D2, +1 Da for 15N), enabling unambiguous identification in complex matrices .
    • Deuterium reduces hydrogen exchange artifacts, improving signal stability in LC-MS .
  • Isotopic Purity: High purity (97–99% for each isotope) minimizes background interference, critical for quantitative SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) experiments .

Metabolic Flux Studies

  • In dual-carbon/nitrogen flux analyses, this compound allows simultaneous tracking of glycine-derived carbons (via 13C) and nitrogen (via 15N) in pathways like purine synthesis or glutathione metabolism .
  • Deuterium labeling further enables hydrogen-tracing studies in lipid or protein dynamics .

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